5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol
Description
Properties
CAS No. |
60640-97-3 |
|---|---|
Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
5-[2-(3-hydroxy-4-methoxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H16O4/c1-19-15-5-4-10(8-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h4-9,16-18H,2-3H2,1H3 |
InChI Key |
XYWLGCOVGGWHHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- can be achieved through several methods. One common approach involves the reaction of 1,3-benzenediol with 3-hydroxy-4-methoxyphenyl ethyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
- Reactivity Studies: The compound can undergo oxidation to form quinones and reduction to yield dihydro derivatives, making it valuable in studying reaction mechanisms in organic chemistry .
Biology
- Antioxidant Properties: Research indicates that this compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Its ability to scavenge free radicals is a key area of study .
- Cellular Processes: Investigations have shown that it may influence cellular signaling pathways, potentially impacting cell proliferation and apoptosis .
Medicine
- Therapeutic Potential: There is ongoing research into the anti-inflammatory and anticancer properties of this compound. Studies suggest that it may inhibit pro-inflammatory enzymes and cytokines, which could lead to therapeutic applications in treating inflammatory diseases .
- Pharmacological Studies: Its biological activity has prompted studies focusing on its potential use in drug development, particularly in creating new anti-cancer agents .
Industry
- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties and reactivity profiles .
Case Study 1: Antioxidant Activity
A study published in the Journal of Natural Products evaluated the antioxidant capacity of various stilbene derivatives, including 5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol. The results indicated that this compound effectively scavenged free radicals, demonstrating significant potential for use in nutraceutical formulations aimed at oxidative stress reduction .
Case Study 2: Anti-inflammatory Effects
Research conducted at a pharmacology lab investigated the anti-inflammatory effects of this compound on human cell lines. Results showed a marked decrease in pro-inflammatory cytokine production when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 5-(2-(3-hydroxy-4-methoxyphenyl)ethyl)- involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
Structural Features
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Rhapontigenin | Stilbene (ethenyl bridge) | - 3-Hydroxy-4-methoxyphenyl (Ring B) - 1,3-Diol (Ring A) |
Hydroxyl, methoxy, conjugated double bond |
| Resveratrol | Stilbene | - 4-Hydroxyphenyl (Ring B) - 1,3-Diol (Ring A) |
Hydroxyl groups, conjugated double bond |
| Piceatannol | Stilbene | - 3,5-Dihydroxyphenyl (Ring A) - 1,2-Diol (Ring B) |
Catechol moiety, conjugated double bond |
| Dihydro-resveratrol | Bibenzyl (saturated bridge) | - 4-Hydroxyphenyl (Ring B) - 1,3-Diol (Ring A) |
Hydroxyl groups, single bond linkage |
| Benzofuran–stilbene hybrids | Benzofuran + Stilbene | - Benzofuran core fused with hydroxyphenyl or dihydroxyphenyl substituents | Hybrid aromatic systems, hydroxyl groups |
Antioxidant Activity
- Rhapontigenin vs. However, resveratrol’s simpler structure allows efficient radical scavenging via its three hydroxyl groups ().
- Piceatannol: The catechol moiety (1,2-diol) in piceatannol enables concerted two-proton-coupled electron transfer (2PCET), making it a superior superoxide (O₂•⁻) scavenger compared to resveratrol and rhapontigenin ().
- Benzofuran–Stilbene Hybrids: Derivatives like 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol exhibit antioxidative activity via DFT-calculated bond dissociation enthalpies (BDE) and ionization potentials (IP), with BDE values < 80 kcal/mol indicating high radical-neutralizing capacity ().
Antimicrobial and Antifungal Effects
- Rhapontigenin : Shows potent antifungal activity against Fusarium oxysporum (EC₅₀ = 7.48 mg/L), attributed to its methoxy group disrupting fungal membrane integrity ().
- Resveratrol Derivatives : Process-related impurities like 5-{(E)-2-[4-(benzyloxy)phenyl]ethenyl}benzene-1,3-diol exhibit antimicrobial activity, though less potent than rhapontigenin ().
Metabolic Stability and Bioavailability
- Rhapontigenin vs. Resveratrol : The methoxy group in rhapontigenin may reduce Phase II metabolism (glucuronidation/sulfation), enhancing its plasma half-life compared to resveratrol, which undergoes rapid conjugation ().
- Dihydro-resveratrol : Saturation of the ethenyl bridge increases metabolic stability, as seen in its binding to leukotriene A4 hydrolase ().
Neuroprotective and Anticancer Activity
- Resveratrol Dimers: Compounds like 5-((E)-2-(3-(3,5-dihydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol inhibit monoamine oxidase B (MAO-B) and reduce neuroinflammation, outperforming resveratrol in Alzheimer’s models ().
Key Research Findings
Rhapontigenin’s Antifungal Mechanism : Disrupts fungal cell walls via interactions with β-glucan synthases, a mechanism distinct from resveratrol’s ROS-scavenging approach.
Structural-Activity Relationship (SAR): Methoxy groups enhance lipophilicity and target binding (e.g., rhapontigenin vs. resveratrol). Catechol moieties (as in piceatannol) optimize electron transfer for antioxidant effects.
Biological Activity
5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol, commonly referred to as a stilbene derivative, is a complex organic compound characterized by its unique structure, which includes a benzene ring with hydroxyl and methoxy substituents. This compound belongs to the class of stilbenes, which are known for their diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H16O4
- Molecular Weight : 260.285 g/mol
- CAS Number : 60640-97-3
- SMILES Notation :
COC1=CC=C(CCC2=CC(O)=CC(O)=C2)C=C1O
The presence of hydroxyl groups enhances the compound's reactivity and biological activity, making it a subject of interest in pharmacological research.
Biological Activities
5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol exhibits a range of biological activities:
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The hydroxyl groups in its structure contribute to its ability to scavenge free radicals effectively.
Anti-inflammatory Effects
Studies have shown that the compound can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases. The modulation of cytokine production and inhibition of pro-inflammatory enzymes are mechanisms through which it exerts its anti-inflammatory effects.
Antitumor Properties
Preliminary studies suggest that 5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol may exhibit antitumor activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and inhibition of cell proliferation signals.
Interaction with Biological Targets
The compound interacts with various biological targets, including:
- Kinases : It may inhibit specific kinases involved in cell signaling pathways.
- Hormonal Receptors : There is evidence suggesting its interaction with estrogen receptors, which could have implications for hormone-related cancers.
Case Studies and Experimental Data
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant radical scavenging activity compared to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Mechanism :
- In vitro experiments on macrophage cell lines showed reduced levels of TNF-alpha and IL-6 upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
-
Antitumor Activity :
- A recent study reported that treatment with 5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol led to a dose-dependent decrease in viability of breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity at low concentrations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Resveratrol | A well-known stilbene | Extensive study on health benefits |
| Curcumin | Polyphenolic compound | Anti-inflammatory effects |
| 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | Similar structure without methoxy group | Different biological activity |
This table highlights the unique properties of 5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol compared to other structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for 5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or phenolic coupling reactions. Key factors include solvent polarity (e.g., dichloromethane vs. DMF), catalyst selection (Lewis acids like AlCl₃), and temperature control (60–80°C). Yield optimization requires factorial design experiments to test variables like reactant stoichiometry and reaction time. Statistical methods such as ANOVA can identify significant factors . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .
Q. How can researchers confirm the structural integrity of 5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol post-synthesis?
- Methodological Answer : Structural validation requires a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR peaks with predicted chemical shifts (e.g., aromatic protons at δ 6.5–7.2 ppm, hydroxyl groups at δ 8.5–9.5 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure to verify stereochemistry and bond lengths, as demonstrated in analogous phenolic compounds .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer : Discrepancies often arise from incomplete force field parameterization or solvent effects in simulations. To address this:
- Validate computational models (DFT, MD) using experimental spectroscopic data (e.g., IR/Raman spectra).
- Incorporate solvation models (e.g., COSMO-RS) to account for solvent interactions.
- Use sensitivity analysis to identify critical variables (e.g., hydrogen bonding, steric hindrance) requiring recalibration .
- Cross-reference with literature on structurally similar compounds, such as methoxy-substituted benzene derivatives, to refine assumptions .
Q. How can reaction kinetics and thermodynamic stability be analyzed for intermediates in the synthesis pathway?
- Methodological Answer :
- Reaction kinetics : Use stopped-flow spectroscopy or in-situ FTIR to monitor intermediate formation rates. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡).
- Thermodynamic stability : Perform differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures.
- Computational modeling : Calculate Gibbs free energy (ΔG) of intermediates using software like Gaussian or ORCA. Compare with experimental calorimetry data to validate stability predictions .
Data Contradiction and Validation
Q. How should researchers address conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer :
- Conduct systematic solubility tests using Hansen solubility parameters (δD, δP, δH) to categorize solvent compatibility.
- Validate via UV-Vis spectroscopy to quantify solubility limits.
- Reconcile discrepancies by considering polymorphic forms or aggregation states, as seen in structurally analogous 1,3-dioxane derivatives .
Experimental Design and Optimization
Q. What advanced experimental designs are recommended for optimizing catalytic systems in the compound’s synthesis?
- Methodological Answer :
- Use response surface methodology (RSM) to model interactions between catalyst loading, temperature, and pressure.
- Apply D-optimal or Box-Behnken designs to minimize experimental runs while maximizing data robustness.
- Cross-validate with machine learning algorithms (e.g., neural networks) trained on historical reaction data .
Safety and Handling
Q. What protocols are critical for safe handling of 5-(2-(3-Hydroxy-4-methoxyphenyl)ethyl)benzene-1,3-diol in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal contact.
- Store in amber glass containers under inert gas (N₂/Ar) to prevent oxidation.
- Follow EN 14042 guidelines for air quality monitoring and exposure limits, as outlined for phenolic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
